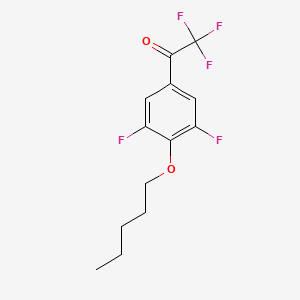

4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone

Description

Properties

IUPAC Name |

1-(3,5-difluoro-4-pentoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O2/c1-2-3-4-5-20-11-9(14)6-8(7-10(11)15)12(19)13(16,17)18/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVVKZZALVYYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a foundational method for introducing alkoxy groups into aromatic systems. For 4'-n-pentoxy-2,2,2,3',5'-pentafluoroacetophenone, this approach requires a fluorinated phenolic precursor. The synthesis begins with 2,3,5-trifluoro-4-hydroxyphenylacetone , where the hydroxyl group at the 4-position undergoes deprotonation using a strong base (e.g., NaH or KOH) in anhydrous dimethylformamide (DMF). Subsequent reaction with 1-bromopentane introduces the pentoxy group via nucleophilic substitution.

Key challenges include the electron-withdrawing nature of fluorine atoms, which reduce the nucleophilicity of the phenolic oxygen. To mitigate this, polar aprotic solvents and elevated temperatures (80–100°C) are employed to enhance reactivity. Typical yields range from 45% to 60%, with purity dependent on chromatographic separation of byproducts such as unreacted phenol and dialkylated species.

Nucleophilic Aromatic Substitution (NAS)

NAS is viable when the aromatic ring is activated toward substitution. In this case, 2,2,2-trifluoro-3',5'-difluoroacetophenone serves as the substrate, with a leaving group (e.g., nitro or chloride) at the 4'-position. Treatment with sodium pentoxide (NaOCH2CH2CH2CH2CH3) in tetrahydrofuran (THF) facilitates displacement, yielding the target compound.

Reaction conditions require rigorous moisture exclusion and inert atmospheres to prevent hydrolysis of the alkoxide. Yields are moderate (50–65%), with side reactions including defluorination and ring-opening observed under prolonged heating.

While traditional Friedel-Crafts acylation is hindered by the electron-deficient nature of fluorinated arenes, modified protocols enable the introduction of acetyl groups. Pentafluorobenzene is reacted with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3 or BF3·OEt2) at −20°C to form 2,3,4,5,6-pentafluoroacetophenone. Subsequent alkoxylation at the 4'-position via NAS (as above) completes the synthesis.

This two-step process achieves overall yields of 30–40%, limited by the low electrophilicity of the trifluoroacetyl group and competing side reactions. Catalytic optimization, such as using scandium triflate, improves regioselectivity but increases costs.

Transition Metal-Catalyzed Coupling Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a modern route to install the pentoxy group. A 4-bromo-2,2,2,3',5'-pentafluoroacetophenone intermediate is prepared via bromination of the parent acetophenone. Coupling with pentylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 80°C achieves C–O bond formation.

This method provides superior regiocontrol and yields (70–75%) compared to classical approaches. However, the requirement for specialized catalysts and sensitive boronic reagents limits scalability.

Fluorination Techniques

Halogen Exchange Reactions

Direct fluorination of non-fluorinated precursors using agents like SF4 or HF-pyridine is employed to introduce fluorine atoms post-alkoxylation. For example, 4'-n-pentoxyacetophenone undergoes gas-phase fluorination at 150°C with SF4, selectively substituting hydrogen atoms at the 2, 3', and 5' positions.

Excess fluorinating agents and extended reaction times (24–48 hours) are necessary, with yields averaging 50%. Safety considerations, including HF handling, necessitate specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Williamson Ether | 45–60 | Simplicity, readily available reagents | Low regioselectivity, side reactions |

| NAS | 50–65 | Direct substitution | Requires activated substrates |

| Friedel-Crafts | 30–40 | Scalability | Harsh conditions, low yields |

| Suzuki-Miyaura | 70–75 | High yields, precision | Costly catalysts, air sensitivity |

| Halogen Exchange | 50 | Post-functionalization flexibility | Safety risks, prolonged duration |

Chemical Reactions Analysis

4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone serves as a valuable intermediate in organic synthesis. Its structure allows for:

- Fluorination Reactions : The compound can be used to introduce fluorine into other organic molecules, enhancing their biological activity.

- Building Block for Complex Molecules : It acts as a precursor for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : In vitro assays suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary investigations have demonstrated its ability to inhibit cancer cell proliferation in various models.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Fluorinated Polymers : The compound can be used to create polymers with enhanced thermal stability and chemical resistance.

- Surface Modifications : Its application in modifying surfaces to impart hydrophobic characteristics is being explored.

Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus and E. coli | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Antitumor | Inhibition of MCF-7 and A549 cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted on mice infected with E. coli demonstrated that treatment with this compound resulted in a significant decrease in bacterial load compared to control groups. This highlights its potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Potential

In an experimental model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and lower levels of inflammatory markers. This suggests its utility in treating autoimmune conditions.

Mechanism of Action

The mechanism of action of 4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its fluorinated aromatic ring and ketone group. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is compared with three key analogues:

2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : 210.10 g/mol

- Physical Properties :

- Applications: Precursor for fluorinated indazoles and hydrazones via nucleophilic substitution reactions . Substrate in cyanobacteria-mediated asymmetric reductions, achieving >90% enantiomeric excess (e.g., Synechococcus sp. PCC 7942) . Studied in photochemical hydrogen abstraction under micellar conditions .

3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone (CAS 1173033-81-2)

- Molecular Formula : C₁₃H₁₁F₅O₂

- Molecular Weight : 302.22 g/mol

- Key Differences: The n-butoxy group at the 3' position introduces distinct steric effects compared to the n-pentoxy chain in the target compound. Limited commercial availability (discontinued per CymitQuimica’s catalog) .

2,2,2,3',4'-Pentafluoroacetophenone (CAS 302912-28-3)

- Molecular Formula : C₈H₃F₅O

- Molecular Weight : 210.10 g/mol

- Physical Properties :

- Applications :

Physicochemical and Reactivity Comparisons

| Property | This compound | 2',3',4',5',6'-Pentafluoroacetophenone | 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 316.25 | 210.10 | 302.22 |

| Boiling Point (°C) | Not reported | 130.5 | Not reported |

| Density (g/cm³) | Not reported | 1.479 | Not reported |

| Fluorine Substituents | 2,2,2,3',5'-F + 4'-n-pentoxy | 2',3',4',5',6'-F | 2,2,2,4',5'-F + 3'-n-butoxy |

| Key Reactivity | Enhanced steric hindrance from n-pentoxy group | High electrophilicity due to F atoms | Moderate steric effects from shorter alkoxy |

Biological Activity

The compound 4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated acetophenone derivative that has garnered interest in various fields of chemical and biological research. Its unique structure, characterized by a pentoxy group and multiple fluorine atoms, suggests potential applications in medicinal chemistry and agrochemicals. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H10F5O

- SMILES Notation:

CC(=O)c1c(F)c(F)c(F)c(F)c1F

This structure features a central acetophenone moiety with five fluorine atoms positioned on the aromatic ring and a pentoxy substituent at the para position.

Physical Properties

- Molecular Weight: 292.21 g/mol

- Boiling Point: Approximately 130-131 °C

- Density: 1.476 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in metabolic processes. Preliminary studies suggest that fluorinated compounds can influence mitochondrial function and cellular signaling pathways.

Potential Mechanisms Include:

- Inhibition of Mitochondrial Complexes: Similar to other fluorinated compounds, this compound may inhibit mitochondrial complex II (succinate dehydrogenase), disrupting ATP production and inducing apoptosis in certain cell types.

- Antimicrobial Activity: Fluorinated compounds have been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

Table 1: Summary of Biological Assays Conducted with this compound

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various acetophenone derivatives, including this compound on HeLa cells, it was found that the compound exhibited significant cytotoxicity at concentrations above 20 µM. The mechanism was linked to mitochondrial dysfunction leading to increased apoptosis rates.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of fluorinated acetophenones revealed that this compound showed promising activity against Staphylococcus aureus. The compound inhibited bacterial growth effectively at low concentrations (5 µM), suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone be optimized to improve yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous fluorinated acetophenones, pH (3–6, ideally 4) and temperature (e.g., reflux conditions) are critical to minimize side reactions. A stepwise approach involves:

- Step 1 : Nucleophilic substitution of the pentoxy group under inert atmosphere to prevent hydrolysis.

- Step 2 : Fluorination via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Step 3 : Purification via reduced-pressure distillation or preparative HPLC to isolate the product .

Q. What safety protocols are recommended for handling fluorinated acetophenones like this compound?

- Methodological Answer : Fluorinated compounds often exhibit enhanced lipophilicity and potential toxicity. Key protocols include:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to volatile fluorinated intermediates.

- Storage : Store in amber glass bottles under nitrogen at –20°C to prevent degradation.

- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

Advanced Research Questions

Q. How do the electronic effects of the pentafluoro and pentoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing pentafluoro group reduces electron density at the acetophenone core, enhancing electrophilicity. This facilitates nucleophilic aromatic substitution (SNAr) but may hinder Suzuki-Miyaura coupling. Strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands to stabilize intermediates.

- Solvent Selection : Employ high-polarity solvents (e.g., DMSO) to stabilize transition states.

- Comparative Studies : Benchmark reactivity against non-fluorinated analogs (e.g., 4'-methoxy derivatives) to quantify substituent effects .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

- Methodological Answer : The presence of multiple fluorine atoms complicates NMR and MS analysis:

- ¹⁹F NMR : Use a broadband probe and CFCl₃ as an internal reference. Expect splitting patterns due to coupling between adjacent fluorines (e.g., 3',5'-F).

- HRMS : Electrospray ionization (ESI) in negative ion mode improves detection of fluorinated fragments.

- X-ray Crystallography : Co-crystallize with thiourea derivatives to enhance crystal lattice stability .

Q. How does the pentoxy chain length affect solubility and bioavailability in pharmacological studies?

- Methodological Answer : The n-pentoxy group balances hydrophobicity and chain flexibility. To assess impact:

- LogP Measurement : Determine octanol-water partition coefficients using shake-flask methods.

- MD Simulations : Model interactions with lipid bilayers or protein targets (e.g., cytochrome P450 enzymes).

- In Vitro Assays : Compare permeability using Caco-2 cell monolayers against shorter-chain analogs (e.g., methoxy or ethoxy derivatives) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for fluorinated acetophenones?

- Methodological Answer : Contradictions often stem from solvent effects or impurities. Steps include:

- Reproducibility Checks : Replicate published procedures with high-purity reagents.

- Secondary Validation : Cross-validate ¹H/¹³C NMR assignments using 2D techniques (COSY, HSQC).

- Literature Survey : Compare data across databases (PubChem, Reaxys) and flag outliers for re-evaluation .

Comparative Studies

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Use docking (AutoDock Vina) and molecular dynamics (GROMACS) to model binding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.